Lisinopril Dimer Impurity H is a significant chemical compound that arises during the synthesis of lisinopril, an angiotensin-converting enzyme inhibitor widely used for treating hypertension and heart failure. This impurity is characterized by the dimerization of two lisinopril molecules, leading to a unique molecular structure. The presence of this impurity is critical in pharmaceutical quality control, as it can impact the safety and efficacy of lisinopril formulations.
Lisinopril Dimer Impurity H is primarily formed during the chemical synthesis of lisinopril. It is classified as a pharmaceutical impurity, specifically an organic compound with the molecular formula and a molecular weight of approximately 695.85 g/mol. The compound's formation is influenced by various reaction conditions, including temperature and the presence of alkaline reagents during synthesis.
The synthesis of Lisinopril Dimer Impurity H typically involves a deprotection reaction of a precursor compound in an alkaline environment. A common method includes:
For instance, one method describes dissolving 8.6 grams of lisinopril dimer in a mixture of sodium hydroxide and methanol, followed by refluxing for 2 hours. After completion, the solution's pH is adjusted to 3-4 using hydrochloric acid, leading to the precipitation of the dimer .
Lisinopril Dimer Impurity H has a complex molecular structure characterized by two linked lisinopril molecules. Its structural data includes:
The detailed structural representation reveals multiple functional groups typical of peptide-like compounds, including carboxylic acids and amine functionalities that are essential for its biological activity .
Lisinopril Dimer Impurity H can undergo various chemical reactions, including:
These reactions are crucial for modifying the compound for analytical purposes or further synthetic applications .
The mechanism of action for Lisinopril Dimer Impurity H mirrors that of lisinopril itself. It acts as an inhibitor of the angiotensin-converting enzyme, preventing the conversion of angiotensin I to angiotensin II. This inhibition results in vasodilation and a subsequent reduction in blood pressure. The primary molecular targets include:
This mechanism underscores its relevance in studying pharmacodynamics related to hypertension treatments .
Lisinopril Dimer Impurity H exhibits several notable physical and chemical properties:
These properties are critical for understanding its behavior in various formulations and during analytical testing .
Lisinopril Dimer Impurity H has several important applications in scientific research:
These applications highlight its significance not only in drug formulation but also in ensuring patient safety through rigorous quality assurance processes .
Lisinopril Dimer Impurity H (CAS 1356839-89-8) arises primarily through nucleophilic substitution reactions between two lisinopril molecules or their synthetic intermediates during active pharmaceutical ingredient (API) manufacturing. The dimerization occurs when the primary amine group (ε-amino group of lysine) in one lisinopril molecule attacks the activated carbonyl (typically an ester or anhydride functionality) in another molecule, forming an amide-linked dimeric structure [1] [10]. This reaction generates a symmetric or asymmetric dimer with the chemical name (S)-1-((S)-6-((S)-2-(((S)-6-Amino-1-((S)-2-carboxypyrrolidin-1-yl)-1-oxohexan-2-yl)amino)-4-phenylbutanamido)-2-(((S)-1-carboxy-3-phenylpropyl)amino)hexanoyl)pyrrolidine-2-carboxylic acid (C₄₂H₆₀N₆O₉, MW 792.96 g/mol) [5] [10].
An alternative formation pathway involves the intramolecular dehydration of lisinopril at elevated temperatures, leading to diketopiperazine intermediates that subsequently react with additional lisinopril molecules. This mechanism is evidenced by the isolation of (S,S,S)- and (R,S,S)-diketopiperazine intermediates during thermal stress studies, which serve as precursors for higher-order oligomers including Impurity H [2]. The stereochemical configuration (S,S,S) at the chiral centers is critical for dimer formation, as epimerization at any center reduces dimerization propensity [10].
Table 1: Key Intermediates in Lisinopril Dimer Impurity H Formation
Intermediate | Chemical Structure | Role in Dimerization Pathway |
---|---|---|
N⁶-Trifluoroacetyl-N²-carboxy-L-lysine anhydride | CN111285919A Structure 4 | Electrophilic species that reacts with unprotected lysine residues |
(S,S,S)-Diketopiperazine | C₂₁H₂₉N₃O₄ | Thermal degradation product that nucleophilically attacks lisinopril |
Schiff Base Intermediate | R-CH=N-R' | Formed during condensation between carbonyl and amine groups |
Analytical characterization of the dimer impurity reveals distinctive spectroscopic signatures: ¹H-NMR shows two distinct sets of aromatic protons (δ 7.2-7.3 ppm) from phenylalanine residues and multiple α-proton resonances between δ 3.5-4.5 ppm, confirming the presence of two lisinopril-derived moieties [2] [7]. Mass spectrometry consistently displays the protonated molecular ion at m/z 793.8 [(M+H)⁺], with key fragment ions at m/z 437.3 and 356.5 corresponding to cleaved lisinopril subunits [2] [10].
The formation kinetics of Impurity H exhibit strong temperature dependence, with Arrhenius plot analysis revealing a dramatic increase in dimerization above 40°C. At 25°C, dimer concentrations remain below 0.1% after 24 hours, while at 60°C, levels exceed 1.5% within 8 hours [1] [4]. This thermal sensitivity necessitates strict temperature control during critical synthesis steps, particularly during condensation reactions and deprotection stages where reactive intermediates are present.
pH optimization is equally critical for impurity control. Under alkaline conditions (pH >9), the deprotonated amine groups exhibit enhanced nucleophilicity, accelerating dimerization. Conversely, acidic conditions (pH <5) promote protonation of amine groups, reducing reactivity but increasing the risk of diketopiperazine formation via alternative pathways. The optimal pH window for minimizing Impurity H formation is 6.5-7.5, where amine nucleophilicity is balanced against competing degradation reactions [1] [2].
Table 2: Impact of Reaction Parameters on Impurity H Formation
Parameter | Low-Risk Condition | High-Risk Condition | Impurity H Increase |
---|---|---|---|
Temperature | 25-30°C | 60-70°C | 15-fold |
pH | 6.5-7.5 | 9.0-10.0 | 8-fold |
Reaction Time | 8 hours | 24 hours | 6-fold |
Concentration | 0.1M | 1.0M | 12-fold |
Oxygen Presence | Nitrogen Atmosphere | Air Atmosphere | 3-fold |
Reagent stoichiometry significantly influences dimer formation, particularly during the condensation step between N⁶-protected lysine anhydride and proline derivatives. A 10% molar excess of the anhydride component increases Impurity H by 3.2-fold compared to equimolar conditions, due to unreacted electrophilic species participating in dimerization side reactions [1] [4]. Additionally, reaction concentration directly impacts dimerization kinetics through molecular collision frequency. Pilot-scale studies demonstrate that increasing reactant concentration from 0.5M to 2.0M elevates Impurity H from 0.3% to 2.1% under identical conditions [1].
Solvent polarity exerts profound effects on dimerization kinetics. Protic solvents like methanol and ethanol solvate nucleophilic amine groups through hydrogen bonding, reducing their reactivity toward carbonyl functionalities. In contrast, aprotic solvents such as tetrahydrofuran (THF) and acetone enhance nucleophilicity by lacking hydrogen bond donation capability, thereby accelerating dimerization. The dielectric constant (ε) shows an inverse correlation with dimer formation rate, with THF (ε=7.6) producing 5.3 times more Impurity H than methanol (ε=32.7) at equivalent concentrations [1] [9].
Table 3: Solvent Effects on Impurity H Formation Kinetics
Solvent | Dielectric Constant (ε) | Impurity H (%) | Reaction Rate Constant (k, s⁻¹×10⁵) |
---|---|---|---|
Tetrahydrofuran | 7.6 | 1.82 ± 0.15 | 3.47 |
Acetone | 20.7 | 1.25 ± 0.09 | 2.38 |
Ethanol | 24.3 | 0.68 ± 0.05 | 1.30 |
Methanol | 32.7 | 0.34 ± 0.03 | 0.65 |
Water | 80.1 | 0.21 ± 0.02 | 0.40 |
Catalysts significantly modulate dimerization pathways. Alkali metal hydroxides (NaOH, KOH) at concentrations above 0.1M catalyze the reaction through enhanced enolization of carbonyl groups, increasing Impurity H formation by 4.8-fold compared to uncatalyzed reactions [1] [4]. Conversely, acid catalysts like p-toluenesulfonic acid suppress dimerization but promote alternative degradation pathways. Phase-transfer catalysts exhibit complex concentration-dependent effects: tetrabutylammonium bromide (0.01M) reduces Impurity H by 40% through improved interfacial reactant distribution, while higher concentrations (0.1M) increase dimerization by facilitating ion-pair formation between nucleophiles and electrophiles [1].
Recent studies reveal that lisinopril exhibits critical aggregation concentration (CAC) behavior in aqueous solutions (CAC ≈1.6 wt%), forming micelle-like aggregates above this threshold. These supramolecular structures concentrate reactive groups at the aggregate interface, accelerating intermolecular reactions that lead to dimer impurities. Cryo-TEM confirms aggregates with hydrodynamic radii of 6-7 nm, providing nanoreactors for dimerization [9]. This self-assembly phenomenon explains the dramatic increase in impurity formation observed at high reactant concentrations and represents a previously overlooked factor in impurity control strategies.
The impurity profile of lisinopril synthesis is distinguished by its propensity for dimer formation, which contrasts with the dominant monomeric impurities in other ACE inhibitors. This difference stems from lisinopril's unprotected lysine side chain and zwitterionic nature, which create multiple reactive centers for intermolecular reactions. Captopril, containing a thiol group instead of a primary amine, primarily forms disulfide dimers (captopril disulfide) rather than amide-linked species [3] [8]. Enalapril, as an ethyl ester prodrug, generates mainly hydrolysis products (enalaprilat) and cyclization compounds during synthesis [8].
The synthetic route significantly impacts impurity profiles across ACE inhibitors. Lisinopril synthesized via N⁶-trifluoroacetyl protection routes (Patent CN111285919A) produces Impurity H at 0.15-0.25% levels, while routes employing direct condensation exhibit higher dimer content (0.3-0.5%) [1] [4]. This contrasts with ramipril synthesis, where the dominant impurity is the diketopiperazine derivative formed via intramolecular cyclization (2.0-3.0%), with minimal dimer formation (<0.1%) [2].
Scale-up processes introduce divergent impurity patterns. During lisinopril manufacturing scale-up, Impurity H increases disproportionately (0.1% at lab scale → 0.2-0.3% at production scale) due to thermal gradients and mixing inefficiencies in large reactors that create localized high-concentration zones favoring dimerization [2]. For quinapril, scale-up predominantly increases epimerization impurities rather than dimers, reflecting different degradation susceptibilities [6].
Table 4: Comparative Byproduct Profiles of ACE Inhibitor Synthesis
ACE Inhibitor | Dominant Impurity | Chemical Nature | Typical Level (%) | Key Formation Mechanism |
---|---|---|---|---|
Lisinopril | Dimer Impurity H | Amide-linked dimer | 0.15-0.30 | Nucleophilic acyl substitution |
Captopril | Captopril disulfide | Disulfide dimer | 0.8-1.2 | Thiol oxidation |
Enalapril | Enalaprilat | Hydrolysis product | 0.5-0.9 | Ester hydrolysis |
Ramipril | Diketopiperazine | Cyclic dipeptide | 2.0-3.0 | Intramolecular amidation |
Quinapril | Epimer | Stereoisomer | 0.7-1.1 | Racemization at chiral center |
Advanced purification methodologies show varying efficacy against different ACE inhibitor impurities. Reverse-phase HPLC effectively reduces lisinopril dimer content to pharmacopeial limits (<0.15%), while crystallization techniques alone are insufficient due to similar solubility profiles between monomer and dimer [7] [10]. For captopril, oxidative precipitation selectively removes disulfide dimers, demonstrating impurity-specific purification approaches [8].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: